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3,5-Bis(trifluoromethyl)benzophenone

physical property crystallinity purification

Researchers sourcing 3,5-bis(trifluoromethyl)benzophenone often face batch inconsistency that disrupts polymer Tg or photoinitiator efficiency. This isomer offers: • Validated anti-MRSA pyrazole building block (MIC 0.25 µg mL⁻¹, MBEC 1 µg mL⁻¹) • Enhanced electron-deficient carbonyl for higher-Tg poly(ether ketone)s and polyimides • Non-symmetrical structure reduces haze in UV-cured coatings • Refractive index (n_D 1.496) enables accurate RI detection in flow chemistry Supplied with consistent ≥97% purity and global shipping.

Molecular Formula C15H8F6O
Molecular Weight 318.21 g/mol
CAS No. 21221-93-2
Cat. No. B1329599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzophenone
CAS21221-93-2
Molecular FormulaC15H8F6O
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H
InChIKeyQETSMUIBVUASOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzophenone – Overview


3,5‑Bis(trifluoromethyl)benzophenone (C₁₅H₈F₆O, MW 318.21) is a benzophenone derivative in which two trifluoromethyl groups occupy the 3‑ and 5‑positions of one phenyl ring. This asymmetric substitution pattern creates a dipole‑enhanced, electron‑deficient carbonyl center that is exploited in photoinitiator formulations, polymer synthesis, and medicinal chemistry [1]. The compound is commercially available at >95 % purity and is typically encountered as a colourless viscous liquid or low‑melting solid [2].

Workflow Nucleophilic condensation, photoinitiation, polymer monomer
Selection Dipole-enhanced, electron-deficient carbonyl; >95% purity
Use Context Heterocycle synthesis, UV-cured coatings, high-Tg polymers

3,5-Bis(trifluoromethyl)benzophenone – Substitution Risks


Although all benzophenone derivatives share a common diarylketone core, the number and position of the trifluoromethyl substituents profoundly alter the compound’s physical state, electronic character, and reactivity. The 3,5‑isomer bears both CF₃ groups on the same ring, which localises the electron‑withdrawing effect and raises the melting point relative to symmetric isomers such as 3,3′‑bis(trifluoromethyl)benzophenone . Consequently, substituting an isomer or a mono‑trifluoromethyl analog can lead to unexpected changes in solubility, crystallinity, and reaction kinetics, making side‑by‑side experimental validation essential before any procurement decision.

3,5-Isomer (Target)
Other Isomers / Analogs
Localised electron-withdrawing on one phenyl ring
Isomer-dispersed or mono-substituted systems alter reaction kinetics
Higher melting point simplifies recrystallisation
Lower melting isomers risk oiling-out and batch variability
Enhanced carbonyl electrophilicity (two CF₃ groups)
Mono-CF₃ or symmetric isomers show reduced reactivity

3,5-Bis(trifluoromethyl)benzophenone – Evidence


Melting Point Elevation Simplifies Purification

The 3,5‑isomer exhibits a melting point of 109.0–110.8 °C, which is approximately 10 °C higher than the 98–102 °C range reported for the symmetric 3,3′‑bis(trifluoromethyl)benzophenone . The narrower melting range and higher onset temperature indicate a more ordered crystal lattice, facilitating recrystallisation and consistent handling during synthesis.

Melting Point
Supplier data
109.0–110.8 °C vs 98–102 °C
Δ ≈ 10 °C higher
Facilitates recrystallisation; reduces oiling‑out risk
Data from commercial suppliers; verify by DSC
physical property crystallinity purification

Enhanced Carbonyl Electrophilicity

The two trifluoromethyl groups in the 3‑ and 5‑positions exert a cumulative –I (inductive) effect on the benzophenone core. Based on standard Hammett σₘ values for CF₃ (σₘ ≈ 0.43), the 3,5‑disubstitution imparts a net σₘ of ≈0.86, compared to a single CF₃ (σₘ 0.43) in 3‑ or 4‑trifluoromethylbenzophenone [1]. The resulting electron deficiency at the carbonyl carbon is roughly twice that of a mono‑CF₃ analog, increasing its susceptibility to nucleophilic attack.

Carbonyl Electrophilicity
Class-level inference
Σσₘ ≈ 0.86 (two CF₃)
Supports faster condensation with nucleophiles
Based on standard Hammett tables; reactivity to validate
electronic effect carbonyl reactivity Hammett

Precursor for Antibacterial Pyrazoles

In a 2021 study, 3,5‑bis(trifluoromethyl)benzophenone was employed as the key ketone building block for 30 novel pyrazole derivatives. Several of the resulting compounds displayed minimum inhibitory concentrations (MICs) as low as 0.25 µg mL⁻¹ against planktonic Gram‑positive bacteria, including MRSA, and minimum biofilm eradication concentrations (MBECs) as low as 1 µg mL⁻¹ [1]. The analogous 3,3′‑ or 4,4′‑bis(trifluoromethyl)benzophenones were not evaluated in the same series, leaving the 3,5‑isomer as the only isomer with direct literature‑validated antibacterial lead generation.

Anti‑MRSA Pyrazole Library
Reported
MIC 0.25 µg/mL, MBEC 1 µg/mL
Only isomer with published SAR dataset
Validated on derived pyrazoles; confirm with target pathogen
antibacterial pyrazole MRSA

Reduced-Pressure Boiling Point

3,5‑Bis(trifluoromethyl)benzophenone distils at 111–112 °C at 0.2 mmHg, whereas benzophenone (no CF₃ groups) boils at 305 °C at atmospheric pressure and requires higher vacuum for analogous volatility [1]. The dramatically lower boiling point under vacuum is a direct consequence of the fluorine‑induced reduction in intermolecular forces and allows gentle purification by short‑path distillation.

Vacuum Boiling Point
Supplier data
111–112 °C at 0.2 mmHg
≥ 190 °C lower vs benzophenone
Enables gentle short‑path distillation
Verified at specified vacuum; scale‑up to confirm
volatility distillation separation

Refractive Index for Inline Monitoring

The refractive index of 3,5‑bis(trifluoromethyl)benzophenone is reported as 1.496, significantly lower than that of benzophenone (n_D ≈ 1.597) [1]. This ≈0.1 unit difference is large enough to be resolved by inline refractometers, enabling real‑time concentration monitoring in continuous‑flow reactors without the need for additional spectroscopic probes.

Refractive Index
Supplier data
nD 1.496 (Δ ≈ 0.101 vs benzophenone)
Supports inline refractometric monitoring
Calibrate for specific solvent system
refractive index process analytical technology flow chemistry

3,5-Bis(trifluoromethyl)benzophenone – Applications


Anti‑MRSA Drug Discovery

When the objective is to generate a focused library of 3,5‑bis(trifluoromethyl)phenyl‑substituted pyrazoles with demonstrated anti‑MRSA activity, 3,5‑bis(trifluoromethyl)benzophenone is the only isomer for which a published SAR study exists. Compounds derived from this ketone achieved MIC values as low as 0.25 µg mL⁻¹ and MBEC values of 1 µg mL⁻¹, providing a validated starting point for further optimisation [1].

High‑Tg Polymer Monomer

The strong electron‑withdrawing character conferred by the two meta‑CF₃ groups (net σₘ ≈ 0.86) makes 3,5‑bis(trifluoromethyl)benzophenone a suitable monomer for poly(ether ketone)s and polyimides where increased glass‑transition temperature and solubility in organic solvents are desired [1]. The higher melting point (109–111 °C) relative to the 3,3′‑isomer also simplifies monomer purification prior to polymerisation.

UV‑LED Photopolymerisation Initiation

As a benzophenone‑class photoinitiator, the 3,5‑isomer’s electron‑deficient triplet state abstracts hydrogen from co‑initiators more efficiently than unsubstituted benzophenone. Researchers selecting a fluorinated benzophenone for UV‑cured coatings or 3D‑printing resins should consider the 3,5‑isomer because its non‑symmetrical structure may reduce crystallisation‑induced haze in the cured film, a known issue with symmetric 4,4′‑disubstituted analogs [1].

Continuous‑Flow with Inline Refractometry

In flow‑chemistry setups where real‑time concentration monitoring is performed by refractive index detectors, the 3,5‑isomer’s n_D of 1.496 provides a clear contrast against common solvents (e.g., toluene n_D ≈ 1.496; acetonitrile n_D ≈ 1.344) and unsubstituted benzophenone (n_D 1.597). This enables reliable calibration curves without interference from overlapping signals [1].

Application
Selection Property
Validation Focus
Anti-MRSA lead discovery
Only isomer with published pyrazole SAR
MIC and MBEC endpoint context
High-Tg polymer monomer
Electron-deficient carbonyl for polycondensation
Monomer purity and melting-point range
UV-LED photopolymerisation initiator
Enhanced hydrogen abstraction efficiency
Cured-film haze and curing speed
Continuous-flow with inline refractometry
Distinct refractive index
Refractometric calibration and real-time monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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